methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Description
Methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a quinazoline derivative characterized by a 1,3-benzodioxole moiety linked via a methylaminohexanoyl chain to the quinazoline core. The compound’s structure includes a 2,4-dioxo-1H-quinazoline scaffold, a carboxylate ester at position 7, and a 1,3-benzodioxol-5-ylmethylamino substituent at position 3. This article focuses on comparing this compound with structurally related analogs, emphasizing physicochemical properties, spectral characteristics, and substituent effects.
Properties
Molecular Formula |
C24H25N3O7 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H25N3O7/c1-32-23(30)16-7-8-17-18(12-16)26-24(31)27(22(17)29)10-4-2-3-5-21(28)25-13-15-6-9-19-20(11-15)34-14-33-19/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,25,28)(H,26,31) |
InChI Key |
UVHMTIBLCBIEQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid-Based Cyclization
The 2,4-dioxoquinazoline system is synthesized via Niementowski’s reaction:
- Methyl 2-aminobenzoate (1.0 eq) reacts with urea (2.5 eq) at 160–180°C for 8–12 hours under inert atmosphere.
- Cyclization yields methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (78–85% yield).
Mechanistic Insight : Urea acts as both a carbonyl source and base, facilitating intramolecular cyclization through nucleophilic attack of the amine on the activated carbonyl.
Nitration at Position 6
To introduce reactivity for side-chain attachment:
- Fuming HNO₃ (1.2 eq) in H₂SO₄ at 0–5°C for 2 hours.
- Isolate methyl 6-nitro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (90% yield, m.p. >250°C).
Optimization : Lower temperatures (<10°C) suppress over-nitration.
Functionalization of the Quinazoline Core
Alkylation of the N3 Position
The hexyl side chain is introduced via nucleophilic substitution:
- React methyl 6-nitro-2,4-dioxo-1H-quinazoline-7-carboxylate (1.0 eq) with 1,6-dibromohexane (1.5 eq) in DMF using K₂CO₃ (2.0 eq) at 60°C for 24 hours.
- Purify via silica chromatography (ethyl acetate:petroleum ether, 1:3) to obtain methyl 3-(6-bromohexyl)-6-nitro-2,4-dioxo-1H-quinazoline-7-carboxylate (64% yield).
Critical Parameter : Excess dibromohexane ensures monoalkylation.
Reduction of Nitro to Amine
Catalytic hydrogenation enables amine formation:
- Dissolve nitro intermediate in MeOH , add 10% Pd/C (0.1 eq).
- Hydrogenate at 40 psi H₂ for 6 hours.
- Filter and concentrate to yield methyl 3-(6-bromohexyl)-6-amino-2,4-dioxo-1H-quinazoline-7-carboxylate (89% yield).
Alternative : Fe/NH₄Cl in EtOH/H₂O reduces nitro groups but requires longer reaction times.
Coupling with 1,3-Benzodioxol-5-ylmethylamine
Synthesis of 1,3-Benzodioxol-5-ylmethylamine
- Piperonal (1.0 eq) reacts with NaCNBH₃ (1.2 eq) and NH₄OAc (3.0 eq) in MeOH at 25°C for 12 hours.
- Isolate 1,3-benzodioxol-5-ylmethylamine as a white solid (82% yield).
Characterization : $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 6.80 (d, J = 1.6 Hz, 1H), 6.72 (dd, J = 8.0, 1.6 Hz, 1H), 6.65 (d, J = 8.0 Hz, 1H), 5.92 (s, 2H), 3.80 (s, 2H).
Amide Bond Formation
- Combine methyl 3-(6-bromohexyl)-6-amino-2,4-dioxo-1H-quinazoline-7-carboxylate (1.0 eq) and 1,3-benzodioxol-5-ylmethylamine (1.2 eq) in CHCl₃ .
- Add Et₃N (2.0 eq) and stir at 25°C for 48 hours.
- Purify via column chromatography (ethyl acetate:hexane, 1:2) to obtain the target compound (58% yield).
Side Reaction Mitigation : Schlenk techniques prevent oxidation of the benzodioxole ring.
Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30, 1 mL/min) shows >98% purity with tᵣ = 12.7 min.
Comparative Analysis of Synthetic Routes
Microwave irradiation (150°C, 300 W) shortens reaction times but requires specialized equipment.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The quinazoline core can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. .
Scientific Research Applications
Methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The quinazoline core is a common feature in several bioactive compounds. Key structural analogs include:
- N-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide: Substitutes the hexanoyl chain with a cyclopentyl group and replaces the methyl carboxylate with a carboxamide .
- N-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-4-quinazolinamine : Features a 4-quinazolinamine core with a 3-methoxyphenyl substituent at position 6 .
Structural Comparison Table
Physicochemical Properties
- However, analogs with similar substituents exhibit high melting points due to hydrogen bonding and rigidity. For example:
- Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-benzodithiazine-7-carboxylate melts at 310–311 °C .
- Methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine-7-carboxylate melts at 252–253 °C . The 1,3-benzodioxole group may enhance thermal stability compared to simpler aryl substituents.
Molecular Weight and Solubility :
- The target compound’s molecular weight is estimated to exceed 500 g/mol, similar to N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide (MW ~450–500 g/mol). High molecular weight and polar groups (e.g., carboxylate, amide) suggest moderate solubility in polar aprotic solvents .
Spectral Characteristics
Key spectral data for comparison (derived from analogs):
- IR Spectroscopy :
- NMR Spectroscopy :
Research Findings on Substituent Effects
- Benzodioxole Moieties : The 1,3-benzodioxol-5-yl group is associated with enhanced π-π stacking and membrane permeability, as seen in related compounds .
- Hexanoyl Chains: Flexible alkyl chains (e.g., hexanoyl) may improve binding to hydrophobic enzyme pockets compared to rigid substituents like cyclopentyl .
- Crystal Packing : Substituents like trimethoxybenzylidene (e.g., in thiazolo[3,2-a]pyrimidines) influence intermolecular interactions and solubility, as demonstrated by X-ray crystallography .
Biological Activity
Chemical Structure and Properties
The chemical structure of methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate can be represented as follows:
This structure indicates the presence of a quinazoline core, which is known for its diverse pharmacological properties. The benzodioxole moiety is also significant as it often contributes to the bioactivity of compounds due to its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinazoline derivatives are often known to inhibit specific enzymes, such as kinases and cyclooxygenases (COX), which play crucial roles in cellular signaling and inflammation. Studies suggest that compounds with similar structures can act as selective inhibitors of COX-2, leading to anti-inflammatory effects .
- Antioxidant Activity : The presence of the benzodioxole group may enhance the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress in cells .
- Antitumor Activity : Research indicates that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. This is particularly relevant in the context of targeted cancer therapies .
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound:
Pharmacological Studies
Pharmacological evaluations have shown that this compound may exhibit:
- Anti-inflammatory Effects : By inhibiting COX enzymes.
- Anticancer Properties : Through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : By mitigating oxidative stress.
Toxicology
Preliminary toxicological assessments indicate that while this compound shows promising biological activities, further studies are necessary to evaluate its safety profile and potential side effects in vivo.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of quinazoline derivatives often involves multi-step reactions. A general approach includes:
- Step 1 : Condensation of 1,3-benzodioxol-5-ylmethylamine with a hexanoic acid derivative to form the 6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl intermediate.
- Step 2 : Coupling this intermediate with a pre-functionalized quinazoline core (e.g., methyl 2,4-dioxo-1H-quinazoline-7-carboxylate) using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous DMF .
Optimization Tips : - Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to ensure intermediate purity >95% .
- Use catalytic DMAP to enhance coupling efficiency.
Q. What analytical techniques are critical for characterizing this compound?
Q. How can researchers assess the compound’s stability under storage conditions?
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the ester group).
- Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : If one study reports potent enzyme inhibition (IC₅₀ = 50 nM) while another shows no activity, consider:
- Solution : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic enzyme assays).
Q. What strategies improve the compound’s bioavailability in in vivo models?
- Structural Modifications : Introduce hydrophilic groups (e.g., replace methyl ester with carboxylic acid) to enhance aqueous solubility.
- Formulation : Use nanoemulsions or cyclodextrin complexes to improve dissolution rates .
- Metabolic Stability : Test liver microsomal stability; if rapid clearance occurs, block metabolically labile sites (e.g., methylenedioxy group) .
Q. How to design experiments to elucidate the structure-activity relationship (SAR) of this compound?
- Key Modifications :
- Vary the benzodioxolylmethylamino side chain (e.g., replace with phenyl or pyridyl groups).
- Modify the quinazoline core (e.g., substitute dioxo groups with thioxo or imino groups).
- Experimental Workflow :
Q. How to address discrepancies in crystallographic vs. computational structural models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
